molecular formula C18H24ClNO3 B2381073 1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 473568-30-8

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2381073
CAS No.: 473568-30-8
M. Wt: 337.84
InChI Key: RZVRXHOKNJQPIJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a propanolamine derivative with a methoxyphenoxy substituent at position 1 and a 1-phenylethylamino group at position 2. The compound’s 3-methoxyphenoxy group may influence lipophilicity and receptor binding kinetics compared to simpler phenoxy derivatives, while the 1-phenylethylamino group introduces steric bulk distinct from isopropyl or tert-butyl groups in classical beta-blockers .

Properties

IUPAC Name

1-(3-methoxyphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-14(15-7-4-3-5-8-15)19-12-16(20)13-22-18-10-6-9-17(11-18)21-2;/h3-11,14,16,19-20H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVRXHOKNJQPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=CC(=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of a methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction with a phenylethylamine derivative to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table summarizes key structural and pharmacological differences between the target compound and related propanolamine derivatives:

Compound Name Substituents Molecular Formula Key Pharmacological Notes
1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride - 3-Methoxyphenoxy
- 1-Phenylethylamino
C₁₈H₂₄ClNO₃ (inferred) Hypothesized beta-blocker activity; bulky substituents may reduce beta₁/beta₂ selectivity.
Propranolol HCl
(1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol HCl)
- 1-Naphthyloxy
- Isopropylamino
C₁₆H₂₁NO₂·HCl Non-selective beta-blocker; LD₅₀ (oral): 466 mg/kg (rat), 320 mg/kg (mouse) .
Nadolol
(1-(tert-Butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)-2-propanol)
- Tetrahydronaphthyloxy
- tert-Butylamino
C₁₇H₂₇NO₃ Long-acting, non-selective beta-blocker; reduced CNS penetration due to hydrophilicity .
1-(tert-Butylamino)-3-(4-isopropylphenoxy)propan-2-ol HCl - 4-Isopropylphenoxy
- tert-Butylamino
C₁₆H₂₆ClNO₂ Structural impurity in nadolol synthesis; limited therapeutic use .
Dexpropranolol HCl
(S-enantiomer of propranolol)
- 1-Naphthyloxy
- Isopropylamino
C₁₆H₂₁NO₂·HCl Retains membrane-stabilizing effects with minimal beta-blocking activity .
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol HCl - 2-(3-Methoxyphenethyl)phenoxy
- Dimethylamino
C₂₁H₂₈ClNO₃ Complex substituents may enhance CNS penetration; unconfirmed pharmacological profile .

Key Structural and Functional Differences

Aryloxy Substituents
  • This contrasts with 1-naphthyloxy (propranolol) and tetrahydronaphthyloxy (nadolol), which exhibit higher lipophilicity and stronger beta-blocking potency .
  • 4-Isopropylphenoxy (): Introduces steric hindrance, likely reducing receptor affinity compared to the target compound’s 3-methoxyphenoxy group .
Amino Substituents
  • 1-Phenylethylamino (target compound): A bulky, aromatic amino group may reduce beta₁/beta₂ selectivity due to steric clashes with receptor subtypes. This differs from isopropylamino (propranolol) and tert-butylamino (nadolol), which optimize binding to beta-adrenergic receptors .
Stereochemistry
  • The target compound’s stereochemistry is unspecified, but enantiomeric differences are critical in beta-blockers. For example, dexpropranolol (S-enantiomer) lacks significant beta-blocking activity compared to racemic propranolol .

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity: The 3-methoxyphenoxy group in the target compound likely confers moderate lipophilicity, balancing CNS penetration and systemic clearance. This contrasts with nadolol’s hydrophilic tetrahydronaphthyloxy group, which limits blood-brain barrier crossing .
  • Propranolol, by comparison, undergoes extensive hepatic metabolism via CYP2D6 .
  • Toxicity: Propranolol’s LD₅₀ values highlight its narrow therapeutic index, whereas the target compound’s toxicity profile remains uncharacterized .

Biological Activity

1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a synthetic compound with significant potential in pharmacological applications. With the molecular formula C₁₈H₂₄ClNO₃ and a molecular weight of 335.85 g/mol, this compound features a unique structural composition that may confer various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a propanol backbone substituted with a methoxyphenoxy group and an amino group attached to a phenylethyl moiety. The hydrochloride form enhances its solubility and stability in biological systems, which is crucial for its pharmacological efficacy.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
MetoprololC15H25NO3Selective beta-blocker used for hypertension
PropranololC16H21NO2Non-selective beta-blocker with anti-anxiety properties
CarvedilolC24H26N2O4Non-selective beta-blocker with antioxidant properties
This compound C18H24ClNO3 Unique combination of methoxy and phenylethyl groups

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. This compound may modulate the activity of beta-adrenergic receptors, similar to other beta-blockers but potentially with distinct effects due to its unique structure.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating the compound's potential in oncology.

Case Studies

  • Antimicrobial Studies : In vitro tests have demonstrated that compounds structurally related to this compound exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessments : A study evaluated the cytotoxic effects of related compounds on breast, lung, and colon cancer cell lines. Results indicated that certain analogs demonstrated higher efficacy in inhibiting cell proliferation compared to standard chemotherapeutic agents .

Research Findings

Recent studies have focused on understanding the detailed pharmacodynamics of this compound. The following findings summarize key research outcomes:

Table 2: Summary of Research Findings

Study FocusKey Findings
Antibacterial ActivitySignificant inhibition of bacterial growth in vitro
CytotoxicityEffective against multiple cancer cell lines
Mechanism ExplorationPotential modulation of beta-receptors

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(3-Methoxyphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride, and what key reaction conditions influence yield?

  • Methodology :

  • Nucleophilic Substitution : React 3-methoxyphenol with epichlorohydrin under alkaline conditions to form the epoxide intermediate, followed by amine alkylation using (1-phenylethyl)amine. Optimize pH (8–10) and temperature (40–60°C) to minimize side reactions .
  • Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
  • Key Factors : Solvent polarity (e.g., toluene vs. DMF), stoichiometric ratios of reactants, and reaction time significantly impact yield. For example, prolonged heating (>12 hours) may degrade the methoxyphenoxy group .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm the presence of methoxyphenoxy (δ 3.7–3.9 ppm for OCH3_3) and phenylethylamine protons (δ 7.2–7.4 ppm for aromatic H) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 346.18) and rule out impurities .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and quantify residual solvents .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's stereochemical outcomes in different solvent systems?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and determine enantiomeric excess (ee). Polar solvents like ethanol enhance resolution .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for the propan-2-ol backbone and phenylethylamine moiety .
  • Computational Modeling : Apply density functional theory (DFT) to predict solvent effects on transition states. For instance, non-polar solvents favor syn-periplanar conformations during ring-opening reactions .

Q. How do structural modifications at the methoxyphenoxy or phenylethylamine moieties influence the compound's receptor binding affinity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the methoxy group with halogens (e.g., Cl) to evaluate electronic effects on hydrogen bonding with receptors. Chloro analogs show 2–3× higher affinity for adrenergic receptors in vitro .
  • Modify the phenylethylamine chain (e.g., branching or elongation) to assess steric effects. Bulkier substituents reduce binding due to steric hindrance in hydrophobic pockets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with β-adrenergic receptors. Key residues (e.g., Asp113) form hydrogen bonds with the hydroxyl and amine groups .

Q. What experimental approaches can validate the compound's metabolic stability in hepatic microsomal assays?

  • Methodology :

  • In Vitro Incubation : Incubate the compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at intervals (0, 15, 30, 60 min) and quantify via LC-MS/MS .
  • CYP Enzyme Inhibition : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates. IC50_{50} values >10 μM suggest low inhibition risk .
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or demethylated metabolites. Major pathways include O-demethylation at the methoxyphenoxy group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across cell-based vs. cell-free assays?

  • Methodology :

  • Assay Optimization :
  • For cell-based assays, confirm membrane permeability using LogP calculations (optimal range: 1.5–3.0). Low permeability (<1.0) may understate activity .
  • In cell-free systems (e.g., enzyme inhibition), validate substrate concentrations to avoid non-specific binding.
  • Control Experiments : Include positive controls (e.g., propranolol for β-blockade studies) and negative controls (e.g., vehicle-only) to normalize data .

Tables for Comparative Analysis

Structural Analog Modification Site Key Property Change Reference
1-(4-Chloro-3-methoxyphenoxy) analogMethoxyphenoxy → Cl-substituted↑ Adrenergic receptor binding (IC50_{50} = 12 nM)
1-(3-Methoxyphenoxy)-3-(2-phenylethyl) analogPhenylethylamine chain elongation↓ Metabolic stability (t1/2_{1/2} = 15 min)

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